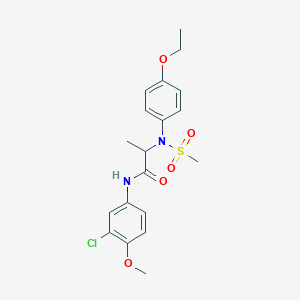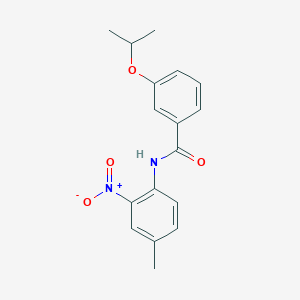![molecular formula C25H26N2O5S B3977480 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide](/img/structure/B3977480.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide
Übersicht
Beschreibung
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide, also known as DMSX, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of xanthene dyes and has been shown to have various applications in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide involves its binding to target proteins, resulting in changes in their fluorescence properties. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide has a high quantum yield and is highly sensitive to changes in its microenvironment, making it an ideal probe for studying protein-ligand interactions.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide has been shown to have minimal effects on the biochemical and physiological properties of the proteins it binds to. It does not interfere with the activity of the target proteins and has no significant toxicity to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide in lab experiments is its high sensitivity and selectivity for target proteins. It can be used to study protein-ligand interactions in real-time and in live cells. However, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide has some limitations, such as its relatively low solubility in aqueous solutions and its tendency to aggregate at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide in scientific research. One potential application is in the study of protein-protein interactions, where N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide can be used as a fluorescent probe to monitor changes in protein conformation and interactions. Another potential application is in the development of new drugs and therapies, where N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide can be used as a tool for screening and identifying potential drug candidates. Additionally, the development of new fluorescent probes based on the structure of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide may lead to the discovery of new biological processes and pathways.
Wissenschaftliche Forschungsanwendungen
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide has been widely used in scientific research as a fluorescent probe for studying various biological processes. It has been shown to bind to proteins such as calmodulin and troponin C, which are involved in calcium signaling pathways. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide has also been used to study the binding of ligands to G protein-coupled receptors (GPCRs) and ion channels.
Eigenschaften
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-27(5-2)33(29,30)17-14-15-23(31-3)20(16-17)26-25(28)24-18-10-6-8-12-21(18)32-22-13-9-7-11-19(22)24/h6-16,24H,4-5H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAVOXSRCMQYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methoxyphenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3977406.png)
![1-(3,4-dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3977426.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B3977428.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3977433.png)
![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3977438.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977448.png)


![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3977469.png)



